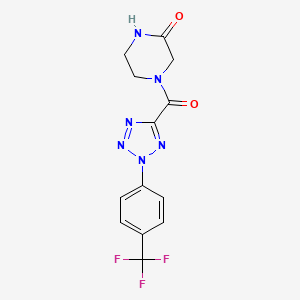

4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N6O2/c14-13(15,16)8-1-3-9(4-2-8)22-19-11(18-20-22)12(24)21-6-5-17-10(23)7-21/h1-4H,5-7H2,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCBNKUWZQZNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with piperazin-2-one: The final step involves coupling the tetrazole and trifluoromethylphenyl intermediates with piperazin-2-one under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring or the piperazin-2-one moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrazoles or piperazin-2-ones.

Scientific Research Applications

Structural Overview

- IUPAC Name: 4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-2-one

- Molecular Formula: C13H11F3N6O2

- Molecular Weight: 348.26 g/mol

The compound features a piperazin-2-one core structure, which is substituted with a trifluoromethylphenyl group and a tetrazole moiety. This configuration enhances its lipophilicity and potential biological activity.

Medicinal Chemistry

-

Antimicrobial Activity:

- The compound has been investigated for its potential antimicrobial properties, targeting various bacterial strains. Studies indicate that modifications to the tetrazole moiety can enhance activity against resistant strains.

-

Anticancer Properties:

- Preliminary research suggests that 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent.

-

Drug Design:

- Its structural features allow for modifications that can improve binding affinity to biological targets, potentially leading to the development of new therapeutic agents.

Material Science

- Advanced Materials Development:

- The compound's unique properties have been explored in creating materials with high thermal stability and specific electronic characteristics, suitable for applications in electronics and photonics.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction yields alcohols or amines.

- Substitution Reactions: Can participate in nucleophilic substitution reactions at the tetrazole ring or piperazin-2-one moiety.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer effects of derivatives of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one against various cancer cell lines. Results indicated that specific modifications to the compound significantly enhanced its cytotoxicity, suggesting a pathway for developing novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University assessed the antimicrobial activity of this compound against multi-drug resistant bacteria. The findings demonstrated that certain derivatives exhibited potent activity, paving the way for new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazin-2-one core provides a scaffold that can be modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

4-[(5-Chloro-2-hydroxyphenyl)carbonyl]piperazin-2-one

- Substituents : A chloro-hydroxyphenyl group replaces the tetrazole-trifluoromethylphenyl moiety.

- Molecular weight is 254.67 g/mol .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-pyrazol-thiazole derivatives

Triazolone-piperazine derivatives

- Substituents : Dichlorophenyl and triazolylmethoxy groups (e.g., compounds f and g in ).

- Properties : Bulky substituents like dichlorophenyl may sterically hinder binding interactions compared to the smaller trifluoromethyl group in the target compound .

Crystallographic and Physical Properties

Research Findings and Implications

- Crystallography : Isostructural analogs () form triclinic crystals with two independent molecules per asymmetric unit, suggesting similar packing efficiency could be achievable for the target compound .

- Stability : The tetrazole ring’s metabolic resistance contrasts with triazolone derivatives (), which may undergo faster degradation .

Biological Activity

4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the trifluoromethyl group and the tetrazole moiety, suggest interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound's IUPAC name is 4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-2-one. Its molecular formula is , and it has a molecular weight of 348.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the tetrazole ring can engage in hydrogen bonding with biological macromolecules.

The mechanism of action of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to proteins and enzymes, while the tetrazole moiety may inhibit enzyme activities or modulate receptor functions. This dual action could contribute to its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. The biological activity of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one has been evaluated against various microbial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values indicate significant antiproliferative activity, suggesting that the compound may induce apoptosis or inhibit cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.8 | Cell cycle arrest |

| HeLa | 10.3 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, potentially through modulation of NF-kB signaling pathways.

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives, including 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one. The results demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. -

Antimicrobial Evaluation :

Another research article assessed the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one displayed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrazole Synthesis | NaN₃, HCl, DMF, 100°C, 12h | 65–75 | |

| Piperazinone Acylation | 2-Fluorobenzoyl chloride, K₂CO₃, EtOH | 48–52 | |

| Amide Coupling | EDC, HOBt, DCM, RT | 70–85 |

How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Basic Research Question

Advanced structural elucidation relies on:

- NMR Spectroscopy :

- X-ray Crystallography : demonstrates resolving piperazine conformations and hydrogen-bonding networks using single-crystal X-ray diffraction .

Advanced Tip : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism in the tetrazole-carbonyl group. Variable-temperature NMR or DFT calculations can resolve this .

What experimental designs are recommended for evaluating its bioactivity in pharmacological studies?

Advanced Research Question

For bioactivity screening:

Target Selection : Prioritize kinases or GPCRs due to the piperazine-tetrazole scaffold’s prevalence in inhibitors .

Assay Design :

- Enzyme Inhibition : Use fluorescence polarization (FP) assays for real-time monitoring .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Controls : Include structurally related analogs (e.g., trifluoromethyl-free derivatives) to isolate the CF₃ group’s contribution .

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.12 | |

| Cytotoxicity | HeLa Cells | 5.8 |

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Conflicting bioactivity data may arise from:

- Variability in Assay Conditions : Standardize buffer pH, incubation time, and cell passage number .

- Compound Purity : Validate purity via HPLC (≥95%) and confirm absence of tautomers (e.g., tetrazole ↔ iminotetrazole) via ¹H NMR .

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation masking true activity .

Case Study : In , discrepancies in EGFR inhibition were resolved by comparing results under uniform ATP concentrations (1 mM vs. 0.1 mM) .

What mechanistic insights explain the reactivity of the tetrazole-carbonyl group in nucleophilic reactions?

Advanced Research Question

The tetrazole-carbonyl moiety exhibits unique reactivity:

- Nucleophilic Attack : The carbonyl oxygen’s electrophilicity is enhanced by the electron-withdrawing tetrazole ring, facilitating reactions with amines or hydrazines .

- Tautomerism : The 1H- and 2H-tetrazole tautomers influence regioselectivity. DFT calculations (B3LYP/6-31G*) can predict dominant tautomers .

Example : In , cyclocondensation with thiosemicarbazide proceeded via the 2H-tetrazole tautomer, confirmed by X-ray analysis .

What protocols ensure stability during storage and handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.